molecular formula C11H24O B1670044 Decane, 1-methoxy- CAS No. 7289-52-3

Decane, 1-methoxy-

Cat. No.: B1670044
CAS No.: 7289-52-3
M. Wt: 172.31 g/mol
InChI Key: JPEWDCTZJFUITH-UHFFFAOYSA-N
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Description

1-Methoxydecane (CAS 7289-52-3), also known as Decyl Methyl Ether, is a fatty ether with the molecular formula C11H24O and a molecular weight of 172.31 g/mol. It is a colorless to light yellow liquid with a density of approximately 0.795 g/cm³ and a boiling point of 215.2°C at 760 mmHg. It has a fresh, sweet odor reminiscent of clean air and laundered cloth, making it a compound of significant interest in fragrance and flavor research. Its physical properties, such as a relatively high boiling point and a flash point of 72.9°C, also make it a candidate for investigation as a potential additive or extender in fuel applications, including diesel and aviation fuel. Recently, 1-Methoxydecane has gained substantial research value due to its unexpected identification as a major natural component in the essential oil of a newly described frankincense species, Boswellia occulta. Its presence is a key chemical marker for authenticating this species and for detecting adulteration in commercial frankincense oils, where it is sometimes found even in certified organic products. This discovery has opened new avenues for research in natural product chemistry, botanical authentication, and sustainable sourcing. 1-Methoxydecane is slightly soluble in chloroform, ethyl acetate, and methanol. This product is intended for research use only (RUO) and is strictly not for personal use.

Properties

IUPAC Name

1-methoxydecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWDCTZJFUITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064616
Record name Decane, 1-methoxy-
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7289-52-3, 68989-91-3
Record name 1-Methoxydecane
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Record name Decane, 1-methoxy-
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Record name Hydrocarbons, C10, methoxylated
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Record name Decane, 1-methoxy-
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Record name Decane, 1-methoxy-
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Record name 1-methoxydecane
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Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is the most widely documented method for preparing 1-Methoxydecane. This two-step process involves the reaction of a decyl halide (e.g., 1-bromodecane) with sodium methoxide (NaOCH₃) under anhydrous conditions.

Reaction Mechanism:

  • Alkoxide Formation : Sodium methoxide is prepared by dissolving sodium in methanol.
    $$
    \text{2 CH₃OH + 2 Na → 2 CH₃ONa + H₂↑}
    $$
  • Nucleophilic Substitution : The alkoxide attacks 1-bromodecane, displacing bromide:
    $$
    \text{CH₃ONa + CH₃(CH₂)₉CH₂Br → CH₃O(CH₂)₁₀CH₃ + NaBr}
    $$

Experimental Conditions:

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).
  • Temperature : Reflux at 60–80°C for 4–6 hours.
  • Yield : 70–85% after purification via fractional distillation.
Key Data:
Parameter Value Source
Boiling Point 210–215°C (lit.)
ΔfH° (gas) -91.08 ± 0.51 kcal/mol
Purification Method Fractional distillation

Acid-Catalyzed Dehydration

This method employs Brønsted acid catalysts (e.g., H₂SO₄) to facilitate the condensation of methanol and 1-decanol. While less common due to competing elimination reactions, it is noted in industrial patents.

Reaction Pathway:

$$
\text{CH₃OH + CH₃(CH₂)₉CH₂OH → CH₃O(CH₂)₁₀CH₃ + H₂O}
$$

Optimization Challenges:

  • Side Reactions : Dehydration of 1-decanol to decene dominates above 120°C.
  • Catalyst Loading : 10–15% H₂SO₄ by weight minimizes side products.
  • Yield : 50–60% with careful temperature control (90–100°C).

A Chinese patent (CN103664816A) referenced in LookChem describes a large-scale synthesis using hydrochloric acid to test impurities during production. Key steps include:

  • Reagent Mixing : Combine 1-decanol, methanol, and HCl under nitrogen.
  • Reactive Distillation : Remove water via azeotropic distillation to shift equilibrium.
  • Quality Control : Impurity profiling using GC-MS to ensure <1% residual alcohols.
Process Metrics:
Metric Value
Scale 100–500 kg/batch
Purity ≥99%
Energy Consumption 120 kWh/kg

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Williamson Synthesis 85 99.5 120 Lab-scale
Acid Catalysis 60 95 90 Industrial
Patent Process 75 99 80 Industrial

Emerging Techniques

Research on methoxy-group incorporation in heterocycles (e.g., benzophenanthridinones) suggests potential adaptations for 1-Methoxydecane synthesis. For example, phase-transfer catalysis or microwave-assisted reactions could enhance efficiency:

  • Microwave Synthesis : Reduced reaction time (1–2 hours) with comparable yields.
  • Enzyme Catalysis : Lipases in non-aqueous media for greener production (experimental stage).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Methoxydecane can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form decanol and methanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Decanoic acid and formaldehyde.

    Reduction: Decanol and methanol.

    Substitution: Decyl halides and methanol.

Scientific Research Applications

Chemistry:

  • Used as a solvent and reagent in organic synthesis.
  • Acts as a model compound for studying etherification reactions.

Biology:

  • Investigated for its potential use in biofuel production due to its properties as a diesel fuel extender.

Medicine:

  • Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

Industry:

  • Utilized in the fragrance industry due to its fresh scent.
  • Employed as a solvent in various industrial applications.

Mechanism of Action

  • The compound exerts its effects primarily through its ether functional group, which can participate in various chemical reactions.
  • In biological systems, it may interact with cell membranes and proteins, affecting their function and structure.

Molecular Targets and Pathways:

  • Targets include enzymes involved in oxidation and reduction reactions.
  • Pathways include metabolic pathways for ether metabolism and degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-Methoxydecane belongs to the methoxyalkane family, which includes compounds with varying chain lengths and substitution patterns. Key analogues are compared below:

Compound Molecular Formula CAS No. Natural Occurrence Key Properties/Applications
1-Methoxydecane C₁₁H₂₄O 7289-52-3 Boswellia occulta resin (26.6–47.9%) Biomarker for species identification
1-Methoxyoctane C₉H₂₀O 4746-14-7 Boswellia occulta resin (3.6–8.6%) Co-biomarker in B. occulta
1-Methoxypropane C₄H₁₀O 557-17-5 Synthetic/industrial uses Solvent, intermediate in organic synthesis
1-Methoxydecene C₁₁H₂₂O 79930-37-3 Not reported in natural sources Flavor/fragrance additive (FEMA 4161)

Chemical and Analytical Differentiation

  • Natural Source Specificity: 1-Methoxydecane is unique to B. occulta, while other Boswellia species (e.g., B. carterii, B. serrata) lack methoxyalkanes but contain terpenoids like α-pinene and serratol . For example, B. Adulteration of B. occulta resin with other species is detectable via GC-MS by observing elevated α-pinene (>5–10%) or reduced 1-methoxydecane levels .
  • Physical Properties :

    • Boiling Point : 1-Methoxydecane (estimated 230–240°C) has a higher boiling point than shorter-chain analogues like 1-methoxypropane (39°C) due to increased van der Waals interactions .
    • Solubility : Longer methoxyalkanes (e.g., 1-methoxydecane) are less water-soluble than shorter analogues, aligning with their lipophilic nature .

Industrial and Commercial Relevance

  • Phytochemical Applications: 1-Methoxydecane is critical for authenticating B. occulta resin in trade, as its absence indicates adulteration with cheaper resins (e.g., B. carterii) . Certified organic B. occulta samples show higher 1-methoxydecane content (up to 47.9%) compared to non-certified commercial samples (0–17.6%) .

Biological Activity

1-Methoxydecane, also known as decyl methyl ether, is an organic compound with the molecular formula C11H24OC_{11}H_{24}O. It is part of the methoxyalkane family and has gained attention for its biological activities, particularly in essential oils derived from various plants, including frankincense. This article explores the biological activity of 1-methoxydecane, focusing on its antimicrobial and cytotoxic properties, as well as its chemical composition.

Chemical Composition

1-Methoxydecane has been identified in essential oils from Boswellia species. The essential oils contain various compounds, with 1-methoxydecane being a significant component. The following table summarizes the chemical composition of essential oils containing 1-methoxydecane:

CompoundPercentage (%)
α-Pinene30.6 - 54.9
Decyl Methyl Ether (1-Methoxydecane)17.6 - 35.1
Sabinene2.1 - 7.2
α-Bourbonene1.7 - 5.7
Myrcene4.3 - 10.9

This table indicates the variability in the concentration of these compounds, which can be influenced by seasonal factors and geographical location .

Antimicrobial Properties

Research has demonstrated that essential oils containing 1-methoxydecane exhibit notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for essential oils containing this compound are as follows:

PathogenMIC (µg/mL)
Aspergillus niger39
Candida albicans78
Bacillus cereus78
Staphylococcus aureus78
Escherichia coli78

These findings suggest that 1-methoxydecane contributes significantly to the antimicrobial efficacy of the essential oils .

Cytotoxic Activity

In addition to its antimicrobial properties, 1-methoxydecane has been studied for its cytotoxic effects, particularly against cancer cell lines such as MCF-7 (breast cancer). The cytotoxicity results are summarized below:

Compound% Kill at 100 µg/mL
1-Methoxydecane100 ± 1.6
α-Pinene80 ± 10.6
β-Pinene16.8 ± 2.6

The data indicates that 1-methoxydecane exhibits a potent cytotoxic effect compared to other components in the essential oil .

Study on Frankincense Essential Oils

A study conducted on Boswellia spp. essential oils revealed that the presence of methoxyalkanes, including 1-methoxydecane, was linked to enhanced antimicrobial and cytotoxic activities. The research highlighted that seasonal variations significantly affect the concentration of these compounds and their biological activities .

Synthesis and Characterization

The synthesis of methoxyalkanes such as 1-bromo-10-methoxydecane has been explored in laboratory settings, showcasing methods for producing these compounds with high purity and yield . This work underscores the importance of understanding both natural occurrences and synthetic pathways to fully appreciate the biological potential of compounds like 1-methoxydecane.

Q & A

Q. Methodological Notes

  • Data contradictions : Apply qualitative frameworks (e.g., principal vs. non-principal contradictions) to prioritize variables influencing stability or reactivity .
  • Ethical compliance : Align disposal practices with ecological guidelines to prevent aquatic toxicity, even if regulatory thresholds are not explicitly defined .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decane, 1-methoxy-
Reactant of Route 2
Reactant of Route 2
Decane, 1-methoxy-

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